molecular formula C11H15N3O3 B8667903 N,N-diethyl-2-methyl-5-nitronicotinamide CAS No. 59290-10-7

N,N-diethyl-2-methyl-5-nitronicotinamide

Cat. No.: B8667903
CAS No.: 59290-10-7
M. Wt: 237.25 g/mol
InChI Key: GHJKDCDGBSTHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methyl-5-nitronicotinamide is a chemical compound known for its unique structure and properties. It belongs to the class of nitropyridine derivatives, which are characterized by the presence of a nitro group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methyl-5-nitronicotinamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of 2-methyl-5-nitropyridine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methyl-5-nitronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-methyl-5-nitronicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-5-nitronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-methyl-5-nitronicotinamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

59290-10-7

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N,N-diethyl-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O3/c1-4-13(5-2)11(15)10-6-9(14(16)17)7-12-8(10)3/h6-7H,4-5H2,1-3H3

InChI Key

GHJKDCDGBSTHHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In dry chloroform were dissolved 0.3 g of 2-methyl-5-nitronicotinic acid and 1.5 ml of diethylamine. After addition of 10 g of phosphorous pentaoxide, the mixture was stirred with heating at 55° - 60° C. for 3 hours. After cooling, the chloroform portion was separated and evaporated under reduced pressure. The residue was, after addition of water, neutralized with sodium hydrogen carbonate and extracted with ethyl acetate. The extract was concentrated and purified on a silica gel column to give 0.25 g of a colorless oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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